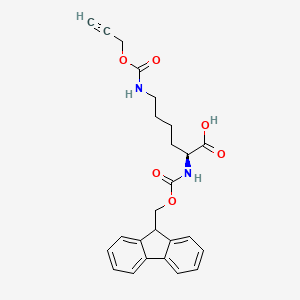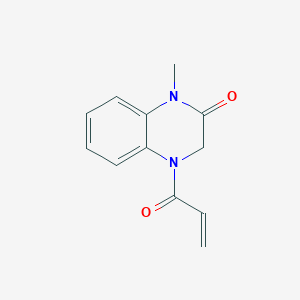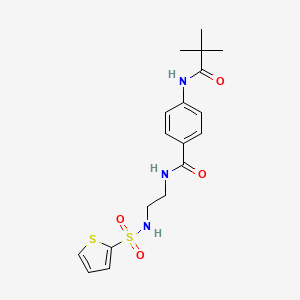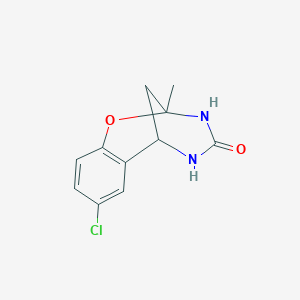
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and evaluated. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be potent inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies conducted to optimize their inhibitory activity . Similarly, N-Benzyl-2-nitrobenzenesulfonamides underwent base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, which shares some structural features with the compound of interest, was characterized using single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic system. The intermolecular interactions in the crystal state were investigated using 3D-Hirshfeld surface and 2D-fingerprint plots . These techniques could be applied to determine the molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide and understand its intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzenesulfonamide derivatives is diverse. For example, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been reported, with the reduction process leading to cleavage of the S-N bond in good yields . Additionally, 2- and 4-nitrobenzenesulfonamides have been used for the smooth alkylation of primary amines, followed by deprotection to yield secondary amines . These reactions highlight the versatility of nitrobenzenesulfonamides in chemical synthesis, which could be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the solubility of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide was found to be poor in water, prompting the exploration of structural modifications to improve its pharmacological properties . The computational study of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide provided insights into its structural and electronic properties, vibrational wave numbers, and local reactivity descriptors, which could be compared with experimental results . These studies are essential for understanding the behavior of the compound in different environments and could guide the optimization of its properties for potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis and structural characterization of sulfonamide molecules have been an area of interest for researchers. In one study, a newly synthesized sulfonamide molecule underwent comprehensive structural characterization through single crystal X-ray diffraction (SCXRD) studies and spectroscopic tools. This study aimed to understand the molecule's crystal structure, intermolecular interactions, and electronic properties. Computational methods, including DFT calculations and molecular dynamics simulations, were employed to compare spectral data and investigate the molecule's reactivity descriptors, offering insights into its potential applications in materials science and molecular engineering (Murthy et al., 2018).
Nonlinear Optical Properties
Another area of exploration is the molecule's application in the field of nonlinear optics. Ethyl-substituted stilbazolium derivatives, including compounds structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide, have been prepared and studied for their solubility in organic solvents and second harmonic generation (SHG) activity. Such compounds have shown potential in developing materials with enhanced optical properties, contributing to advancements in photonics and optoelectronics (Okada et al., 2003).
Anticancer Activity
The synthesis of novel derivatives and their evaluation for anticancer activity represents a crucial application of sulfonamide compounds. A specific study synthesized a series of triazine derivatives, including a molecule similar to the one , and evaluated their in vitro antitumor activity. One derivative exhibited significant activity against the melanoma MALME-3M cell line, highlighting the potential of these compounds as leads for developing new anticancer therapies (Sa̧czewski et al., 2006).
Cyclooxygenase-2 Inhibition
Research into the molecule's bioactivity also includes its potential as a cyclooxygenase-2 (COX-2) inhibitor. A specific study synthesized and analyzed the structure of a derivative through X-ray crystallography, followed by molecular docking studies to understand its interaction within the COX-2 enzyme active site. Although the compound did not exhibit significant inhibition potency, this research contributes to the broader search for new COX-2 inhibitors with potential therapeutic applications (Al-Hourani et al., 2016).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-23(2)18-9-7-17(8-10-18)21(25-13-11-24(3)12-14-25)16-22-31(29,30)20-6-4-5-19(15-20)26(27)28/h4-10,15,21-22H,11-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTJMZBBKOUACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)



![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)